Hydroxy Ipronidazole-d3 Hydroxy Ipronidazole-d3 The alcohol labeled metabolite of Ipronidazole.

Brand Name: Vulcanchem
CAS No.: 1156508-86-9
VCID: VC0135257
InChI: InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3
SMILES: CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O
Molecular Formula: C7H11N3O3
Molecular Weight: 188.20 g/mol

Hydroxy Ipronidazole-d3

CAS No.: 1156508-86-9

Cat. No.: VC0135257

Molecular Formula: C7H11N3O3

Molecular Weight: 188.20 g/mol

* For research use only. Not for human or veterinary use.

Hydroxy Ipronidazole-d3 - 1156508-86-9

Specification

CAS No. 1156508-86-9
Molecular Formula C7H11N3O3
Molecular Weight 188.20 g/mol
IUPAC Name 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol
Standard InChI InChI=1S/C7H11N3O3/c1-7(2,11)6-8-4-5(9(6)3)10(12)13/h4,11H,1-3H3/i3D3
Standard InChI Key DTHPMNDYKOSVFR-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])N1C(=CN=C1C(C)(C)O)[N+](=O)[O-]
SMILES CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O
Canonical SMILES CC(C)(C1=NC=C(N1C)[N+](=O)[O-])O

Introduction

Chemical Identity and Structure

Hydroxy Ipronidazole-d3 is a deuterium-labeled analog of hydroxy ipronidazole, which itself is a metabolite of the nitroimidazole antiprotozoal agent ipronidazole. The compound contains three deuterium atoms replacing hydrogen atoms in the methyl group attached to the nitrogen atom of the imidazole ring .

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValue
CAS Number1156508-86-9
Chemical Nameα,α-dimethyl-1-(methyl-d3)-5-nitro-1H-imidazole-2-methanol
Molecular FormulaC7H8D3N3O3
Molecular Weight188.2 g/mol
Chemical Purity≥98% (Hydroxy Ipronidazole)
Deuterium Incorporation≥99% deuterated forms (d1-d3); ≤1% d0

As shown in the table, Hydroxy Ipronidazole-d3 maintains the same chemical structure as its non-deuterated counterpart, with the exception of the three deuterium atoms replacing hydrogen atoms in the N-methyl group . This strategic deuteration enables the compound to function effectively as an internal standard in analytical procedures while maintaining nearly identical chemical behavior to the non-deuterated molecule.

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • IPZOH-d3

  • D3-Ipronidazole-hydroxy

  • Ipronidazole-OH-D3

  • 2-[5-nitro-1-(trideuteriomethyl)imidazol-2-yl]propan-2-ol

  • α,α-DiMethyl-1-(Methyl-d3)-5-nitro-1H-imidazole-2-methanol

This variety of nomenclature reflects the compound's presence across multiple scientific disciplines and applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of Hydroxy Ipronidazole-d3 is essential for its proper handling, storage, and application in research settings.

Physical Characteristics

Hydroxy Ipronidazole-d3 exists as a solid at room temperature with distinctive physical properties that aid in its identification and characterization .

PropertyDescription
Physical StateSolid
AppearanceNeat
ColorPale Beige to Orange
Melting Point108-110°C
SolubilitySlightly soluble in chloroform and methanol

These physical properties are consistent with its chemical structure and facilitate its purification and analytical applications .

Biological Activity and Pharmacological Properties

The biological activity of Hydroxy Ipronidazole-d3 is primarily understood in relation to its non-deuterated parent compound.

Relationship to Parent Compounds

Hydroxy Ipronidazole-d3 is the deuterium-labeled analog of hydroxy ipronidazole, which itself is a metabolite of ipronidazole (IPZ), a nitroimidazole antibiotic with antiprotozoal properties . The parent compound ipronidazole has historically been used in veterinary medicine for treating protozoal infections.

Applications in Research and Analysis

Hydroxy Ipronidazole-d3 has several significant applications in scientific research, particularly in the fields of analytical chemistry and metabolic studies.

Analytical Applications

The primary application of Hydroxy Ipronidazole-d3 is as an internal standard for the quantification of hydroxy ipronidazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This application leverages the compound's nearly identical chemical behavior to non-deuterated hydroxy ipronidazole while allowing mass spectral differentiation.

The compound is particularly valuable in validation methods for detecting and confirming nitroimidazoles and their corresponding hydroxy metabolites in biological samples, such as pig plasma . The deuterium labeling provides a reliable internal reference for quantitative analysis while minimizing matrix effects.

Metabolic Studies

Beyond analytical applications, Hydroxy Ipronidazole-d3 serves as a valuable tool in metabolic research:

  • It can be used to study the metabolism of hydroxy ipronidazole in vivo

  • The deuterium labeling enables researchers to track synthesis or decomposition pathways

  • It serves as a means to identify action sites and metabolic pathways of the parent compound

This application exploits the principle that isotopes maintain the same chemical properties while providing distinguishable mass differences, making isotope labeling an effective strategy for metabolic tracking experiments.

Preparation and Stock Solution Guidelines

For research applications, proper preparation of Hydroxy Ipronidazole-d3 solutions is critical to ensure accuracy and reliability.

Stock Solution Preparation

When preparing stock solutions of Hydroxy Ipronidazole-d3:

  • Dissolve the solid in an appropriate solvent (chloroform or methanol are recommended despite limited solubility)

  • Purge the solvent with an inert gas to prevent oxidation

  • For precise quantitation, construct a standard curve using the deuterated standard against a more precisely weighed unlabeled standard

  • Use peak intensity ratios between deuterated and unlabeled compounds for optimal precision

The accuracy of sample weight is typically between 5% over and 2% under the amount shown on commercial vials, which should be considered when preparing precise standard solutions .

Hazard ClassificationDescription
Hazard SymbolsXn - Harmful
Risk Codes22 - Harmful if swallowed
WGK Germany3 (High hazard to waters)

The compound should be treated as hazardous until further information becomes available .

ManufacturerProduct NumberPackagingPrice (USD)
Sigma-Aldrich3218910mg$985
TRCH9435372.5mg$175
Usbiological0138972.5mg$446
LGC StandardsDRE-C14370721NeatNot specified
Cayman Chemical39166SolidNot specified

Pricing information indicates significant variation between suppliers, with costs ranging from $70-98 per milligram depending on the source and quantity purchased .

Quality Considerations

When selecting a commercial source for Hydroxy Ipronidazole-d3, researchers should consider:

  • Chemical purity specifications (typically ≥98%)

  • Deuterium incorporation rates (optimal: ≥99% deuterated forms)

  • Certificate of Analysis availability

  • Stability and expiration dates

  • Shipping and storage conditions

For critical analytical applications, higher purity grades may be justified despite increased costs.

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